molecular formula C11H12N2 B8059874 4-[(Azetidin-1-yl)methyl]benzonitrile

4-[(Azetidin-1-yl)methyl]benzonitrile

Cat. No.: B8059874
M. Wt: 172.23 g/mol
InChI Key: BCNIAUMGIMGPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Azetidin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C11H12N2. It features a benzonitrile group attached to an azetidine ring via a methylene bridge. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to the compounds containing them

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

4-[(Azetidin-1-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to an azetidine ring, which contributes to its unique biological profile. The structural complexity allows for various interactions with biological targets, particularly within the central nervous system.

Biological Activity Overview

Recent research indicates that this compound exhibits several pharmacological activities:

  • Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the D1 dopamine receptor. This mechanism suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.
  • Antimicrobial Properties : Preliminary studies have shown that related azetidine derivatives possess antimicrobial activity against various pathogens, indicating a potential for broader applications in infectious diseases .

The compound's interaction with the D1 dopamine receptor is crucial for its pharmacological effects. As a positive allosteric modulator, it enhances receptor activity without directly activating it, which may reduce side effects commonly associated with direct agonists or antagonists. Further investigations into its binding affinity and selectivity across different receptor subtypes are ongoing to elucidate its full pharmacological profile.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Dopaminergic Activity : A study demonstrated that this compound could selectively enhance D1 receptor signaling pathways in vitro, suggesting its utility in conditions characterized by dopaminergic dysfunction.
  • Antimicrobial Evaluation : In a comparative study, related azetidine compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents .
  • Cytotoxicity Studies : Research on structural analogs indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines (e.g., MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. This suggests possible applications in oncology .

Data Tables

Activity Target/Pathogen IC50/Effect Reference
D1 Dopamine Receptor ModulationHuman D1 ReceptorPositive Allosteric Modulation
Antimicrobial ActivityStaphylococcus aureusPotent Activity
CytotoxicityMCF-7 Cell LineIC50: 15.6 - 23.9 µM

Properties

IUPAC Name

4-(azetidin-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIAUMGIMGPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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